tert-Butyl 4-(bromomethyl)-1H-indazole-1-carboxylate is an organic compound notable for its unique structural features, which include a tert-butyl ester group, a bromomethyl group, and an indazole ring. The molecular formula for this compound is , and it has a molecular weight of approximately 311.17 g/mol. The presence of the bromomethyl group adjacent to the carboxylate enhances the compound's reactivity, making it suitable for various chemical transformations and applications in medicinal chemistry.
This compound falls under the category of heterocyclic compounds, specifically those containing nitrogen atoms within their ring structures. It is classified as a brominated derivative of indazole, which is significant in both organic synthesis and biological research due to its potential pharmacological properties .
The synthesis of tert-Butyl 4-(bromomethyl)-1H-indazole-1-carboxylate typically involves the bromination of a precursor indazole compound. A widely used method includes:
For industrial production, continuous flow reactors may be utilized to enhance yield and efficiency. Subsequent purification techniques such as recrystallization or chromatography are employed to isolate the product with high purity.
The molecular structure of tert-Butyl 4-(bromomethyl)-1H-indazole-1-carboxylate can be represented using various chemical notation formats:
The structure features a tert-butyl group attached to a carboxylate moiety linked to an indazole ring with a bromomethyl substituent at the 4-position .
tert-Butyl 4-(bromomethyl)-1H-indazole-1-carboxylate participates in various chemical reactions due to its electrophilic bromomethyl group. Notable reactions include:
This reactivity allows for modifications that can yield derivatives with enhanced biological activity or specificity for particular targets in medicinal chemistry.
The mechanism of action for tert-Butyl 4-(bromomethyl)-1H-indazole-1-carboxylate involves its interaction with biological targets. The electrophilic nature of the bromomethyl group facilitates covalent bonding with nucleophilic sites on enzymes or receptors. This interaction can modulate the activity of these biological targets, potentially leading to therapeutic effects such as anti-inflammatory or anticancer properties .
The physical and chemical properties of tert-Butyl 4-(bromomethyl)-1H-indazole-1-carboxylate include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 311.17 g/mol |
Density | 1.5 ± 0.1 g/cm³ |
Boiling Point | 377.4 ± 34.0 °C |
Flash Point | 182.0 ± 25.7 °C |
Melting Point | Not available |
These properties indicate that the compound is relatively stable under standard conditions but requires careful handling due to its potential hazards .
tert-Butyl 4-(bromomethyl)-1H-indazole-1-carboxylate has several applications across various scientific fields:
Regioselective bromination at the C4 position of 1H-indazole is critical for synthesizing tert-butyl 4-(bromomethyl)-1H-indazole-1-carboxylate. Direct C4 functionalization is challenging due to competing reactivity at C3, C5, and C7 positions. Studies demonstrate that electron-donating substituents at C3 (e.g., carboxymethyl, tert-butyl) enhance N1-Boc stability and favor subsequent C4 bromination by reducing competing side reactions [2]. For C4 bromination, N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 80°C achieves 84% yield of the monobrominated product when applied to 4-substituted indazoles bearing sulfonamide groups [8]. The electronic nature of C4 substituents significantly influences outcomes:
Table 1: Regioselective Bromination of 4-Substituted Indazoles
C4 Substituent | Conditions | Monobrominated Yield (%) | Dibrominated Yield (%) |
---|---|---|---|
Tosylamide (3a) | NBS (1.1 eq), DMF, 80°C | 84 | 10 |
4-NO₂-benzenesulfonyl (3c) | Same as above | 17 | 21 |
Benzamide (4b) | NBS (1.1 eq), DMF, 80°C | 82* | 0 |
*Analogous structure with C4 amide [8]
Boc protection of indazole nitrogen atoms enables precise regiocontrol during C4 functionalization. Sodium hydride (NaH) in tetrahydrofuran (THF) facilitates >99% N1-selectivity for 3-substituted indazoles, forming the key intermediate tert-butyl 1H-indazole-1-carboxylate prior to bromomethylation [2]. The Boc group is introduced via di-tert-butyl dicarbonate (Boc₂O) under diverse conditions:
Photoredox catalysis enables direct C(sp³)–H bromination at the methyl position, bypassing pre-functionalized intermediates. A formal "hydride abstraction" strategy combines hydrogen-atom transfer (HAT) with radical oxidation to generate carbocation intermediates at benzylic sites. These intermediates are trapped by bromide nucleophiles (e.g., tetrabromomethane) under mild conditions compatible with Boc-protected scaffolds [4]. Key advantages include:
Rapid manual solid-phase peptide synthesis (SPPS) principles can be adapted for Boc-protected bromomethyl-indazole production. Parallel reaction setups enable simultaneous coupling of 8 amino acid analogs in 15–20 minutes per cycle, significantly accelerating precursor synthesis [5]. Key optimizations:
Purification of tert-butyl 4-(bromomethyl)-1H-indazole-1-carboxylate faces challenges due to:
Stationary Phase | Mobile Phase | Additives | Advantages |
---|---|---|---|
Silica gel | DCM/MeOH (9:1) | 1% Triethylamine | Neutralizes acidic silanols; reduces tailing |
Amino-functionalized silica | Hexane/ethyl acetate gradient | None | Eliminates degradation; sharper bands |
C18 reversed-phase | Acetonitrile/water + 0.1% TEA | Triethylamine (pH ~10) | Enhanced retention; improved resolution |
Solvent selection follows thin-layer chromatography (TLC) optimization: Target Rf values of 0.25–0.35 in hexane/ethyl acetate (3:1) ensure adequate separation from dibrominated impurities. Silica-to-sample ratios of 30:1 to 50:1 are optimal for difficult separations, while lower ratios (20:1) suffice for high-Rf compounds [6] [10]. For reversed-phase purification, alkaline modifiers (0.1% triethylamine) increase hydrophobicity of basic amines, improving retention and separation efficiency [10].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: